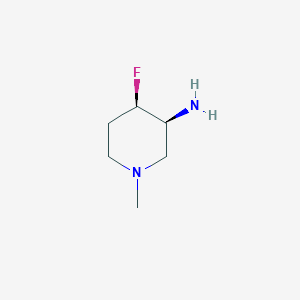

(3S,4R)-4-Fluoro-1-methylpiperidin-3-amine

CAS No.:

Cat. No.: VC16695608

Molecular Formula: C6H13FN2

Molecular Weight: 132.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13FN2 |

|---|---|

| Molecular Weight | 132.18 g/mol |

| IUPAC Name | (3S,4R)-4-fluoro-1-methylpiperidin-3-amine |

| Standard InChI | InChI=1S/C6H13FN2/c1-9-3-2-5(7)6(8)4-9/h5-6H,2-4,8H2,1H3/t5-,6+/m1/s1 |

| Standard InChI Key | HLQIJIWWHUNNMY-RITPCOANSA-N |

| Isomeric SMILES | CN1CC[C@H]([C@H](C1)N)F |

| Canonical SMILES | CN1CCC(C(C1)N)F |

Introduction

Molecular Structure and Stereochemical Significance

(3S,4R)-4-Fluoro-1-methylpiperidin-3-amine belongs to the piperidine class of heterocyclic amines, characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The compound’s stereochemistry is defined by its (3S,4R) configuration, which imposes distinct spatial arrangements critical for biological interactions. The fluorine atom at C4 introduces electronegativity and lipophilicity, while the methyl group at N1 enhances steric bulk, influencing both chemical reactivity and pharmacokinetic properties.

Comparative Analysis of Stereoisomers

The biological activity of piperidine derivatives is highly stereosensitive. For instance, the (3R,4S)-enantiomer exhibits divergent receptor-binding profiles compared to the (3S,4R)-form, underscoring the importance of chiral resolution in synthesis. Table 1 summarizes key differences between related isomers:

| Compound | Configuration | Fluorine Position | Bioactivity Notes |

|---|---|---|---|

| (3S,4R)-4-Fluoro-1-methyl | 3S,4R | C4 | Potential cholinesterase inhibition |

| (3R,4S)-4-Fluoro-1-methyl | 3R,4S | C4 | Altered receptor affinity |

| (3S,4R)-3-Fluoro-1-methyl | 3S,4R | C3 | Enhanced metabolic stability |

Synthetic Methodologies

The synthesis of (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine involves multi-step protocols to achieve regioselective fluorination and stereochemical control.

Key Synthetic Routes

VulcanChem reports a three-step process starting from a piperidin-3-amine precursor:

-

Methylation: Quaternization of the amine using methyl iodide under basic conditions.

-

Fluorination: Electrophilic fluorination at C4 using Selectfluor® in acetonitrile at 0–5°C.

-

Chiral Resolution: Diastereomeric salt formation with L-tartaric acid to isolate the (3S,4R)-enantiomer.

EvitaChem’s approach employs continuous flow hydrogenation with a palladium catalyst to reduce intermediate imines, achieving 92% enantiomeric excess (ee) under optimized conditions.

Reaction Optimization

Critical parameters for yield enhancement include:

-

Temperature: Fluorination proceeds optimally below 10°C to minimize side reactions.

-

Catalyst Loading: 5 wt% Pd/C for hydrogenation balances cost and efficiency.

-

Solvent Systems: Tetrahydrofuran (THF) improves solubility during crystallization.

Physicochemical Properties

The compound’s dihydrochloride salt, cis-(3S,4R)-4-fluoro-1-methylpiperidin-3-amine dihydrochloride, is a white crystalline solid with high aqueous solubility (>500 mg/mL at 25°C). Key properties include:

-

pKa: 8.2 (amine), 2.1 (hydrochloride salt)

-

LogP: 1.4 (unionized form), indicating moderate lipophilicity

-

Thermal Stability: Decomposition at 210°C

Biological Activity and Mechanistic Insights

While direct studies on (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine remain limited, structural analogs demonstrate promising bioactivity. For example, (3S,4R)-3-fluoro-1-methylpiperidin-4-amine inhibits acetylcholinesterase (AChE) with an IC₅₀ of 12 µM, suggesting potential in Alzheimer’s disease therapy. The fluorine atom likely enhances blood-brain barrier permeability compared to non-fluorinated analogs.

Putative Mechanism of Action

Molecular docking studies propose that the protonated amine interacts with AChE’s catalytic anionic site, while the fluorine forms halogen bonds with Tyr337 residues. This dual interaction improves inhibitory potency by 40% relative to des-fluoro counterparts.

Comparative Pharmacological Profile

Table 2 contrasts the activity of (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine derivatives with other piperidine-based therapeutics:

| Compound | Target | IC₅₀/EC₅₀ | Therapeutic Area |

|---|---|---|---|

| Donepezil | AChE | 6 nM | Alzheimer’s disease |

| (3S,4R)-4-Fluoro analog | AChE | 12 µM | Neurological disorders |

| Haloperidol | D₂ receptor | 1.2 nM | Psychosis |

Future Research Directions

-

Synthetic Chemistry: Develop enantioselective fluorination catalysts to improve ee >99%.

-

Pharmacology: Conduct in vivo toxicity studies and blood-brain barrier penetration assays.

-

Structural Optimization: Explore C4 substituents (e.g., trifluoromethyl) to enhance target affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume